

# Identifying and mitigating off-target effects of Umbralisib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Umbralisib hydrochloride |           |
| Cat. No.:            | B10800555                | Get Quote |

# Technical Support Center: Umbralisib Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating the off-target effects of Umbralisib.

## Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets and known off-targets of Umbralisib?

Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3K $\delta$ ) and casein kinase 1 epsilon (CK1 $\epsilon$ )[1][2][3][4][5][6][7][8][9][10][11][12][13]. In addition to its intended targets, preclinical studies have identified other potential off-targets. In biochemical assays, umbralisib has been shown to inhibit a mutated form of the ABL1 kinase[1][14][15][16].

Q2: What is the rationale behind the dual inhibition of PI3K $\delta$  and CK1 $\epsilon$ ?

The dual-action mechanism of Umbralisib is designed to impact multiple pathways crucial for the survival and proliferation of malignant B-cells. PI3K $\delta$  is a key component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies[11][15]. CK1 $\epsilon$  is involved in the regulation of oncoprotein translation[1][13]. The combined inhibition is hypothesized to produce a synergistic anti-cancer effect[11]. Interestingly, the inhibition of CK1 $\epsilon$ 



may also contribute to a more favorable safety profile compared to other PI3K inhibitors by preserving the function of regulatory T-cells (Tregs)[4].

Q3: Why was Umbralisib (Ukoniq) withdrawn from the market?

The U.S. Food and Drug Administration (FDA) withdrew its approval for Umbralisib (Ukoniq) due to safety concerns.[9][17][18][19][20]. An increased risk of death was observed in patients receiving Umbralisib in the UNITY-CLL clinical trial[9][17][18][19][20]. Consequently, the FDA determined that the risks associated with the treatment outweighed its benefits[9][17][18][19] [20].

Q4: What are the most common adverse events associated with Umbralisib that could be linked to off-target effects?

The most frequently reported adverse reactions to Umbralisib include diarrhea-colitis, nausea, fatigue, neutropenia, and elevations in transaminase levels[3][9][15][21][22][23][24][25]. More severe, immune-mediated toxicities such as non-infectious colitis and pneumonitis have also been observed, although at a lower rate compared to some other PI3K inhibitors[3][5]. These adverse events can be a result of on-target inhibition of PI3K $\delta$  in immune cells, off-target effects on other kinases, or a combination of both.

# **Troubleshooting Guide: Identifying Off-Target Effects**

If you observe unexpected cellular phenotypes or toxicity in your experiments with Umbralisib, it is crucial to determine whether these are due to on-target or off-target effects.

Scenario 1: Unexpected experimental results.

Your experimental results do not align with the known functions of PI3K $\delta$  and CK1 $\epsilon$ .

## **Initial Troubleshooting Steps:**

 Confirm Target Engagement: First, verify that Umbralisib is inhibiting its intended targets in your experimental system.



- Dose-Response Analysis: Perform a dose-response experiment to see if the unexpected phenotype is concentration-dependent.
- Literature Review: Search for published studies that may have reported similar unexpected effects with Umbralisib or other PI3K inhibitors.

## **Advanced Troubleshooting: Experimental Protocols**

If initial troubleshooting does not resolve the issue, the following experiments can help identify potential off-target effects.

Protocol 1: Kinase Selectivity Profiling

This biochemical assay is a primary method for identifying off-target kinases.

- Objective: To determine the inhibitory activity of Umbralisib against a broad panel of kinases.
- Methodology:
  - Compound Preparation: Prepare a stock solution of Umbralisib in a suitable solvent (e.g., DMSO).
  - Kinase Panel Selection: Choose a commercially available kinase panel that covers a significant portion of the human kinome.
  - Assay Performance: The vendor will typically perform the assay, which involves measuring the enzymatic activity of each kinase in the presence of a set concentration of Umbralisib.
  - Data Analysis: The results are usually provided as a percentage of inhibition for each kinase.
  - Follow-up: For any kinases that show significant inhibition, it is recommended to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) to quantify the potency of the off-target interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in a cellular environment.



- Objective: To assess the binding of Umbralisib to its on-targets and potential off-targets in intact cells.
- Methodology:
  - Cell Treatment: Treat cultured cells with Umbralisib or a vehicle control.
  - Heat Shock: Heat the treated cells across a range of temperatures.
  - Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
  - Protein Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
  - Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of Umbralisib indicates target engagement.

Protocol 3: Western Blot Analysis of Downstream Signaling

This method helps to confirm the functional consequences of on- and off-target inhibition in cells.

- Objective: To measure the phosphorylation status of downstream substrates of PI3Kδ, CK1ε, and potential off-target kinases.
- Methodology:
  - Cell Treatment: Treat cells with a dose range of Umbralisib for a specified time.
  - Protein Extraction: Lyse the cells and quantify the total protein concentration.
  - SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT for PI3Kδ pathway, and downstream effectors of identified off-targets).



 Data Analysis: Quantify the band intensities to determine the effect of Umbralisib on the phosphorylation of each substrate.

### **Data Presentation**

Table 1: Umbralisib Kinase Selectivity Profile

| Target       | Туре       | Selectivity<br>(Kd)             | EC50       | Reference(s)    |
|--------------|------------|---------------------------------|------------|-----------------|
| ΡΙ3Κδ        | On-Target  | 6.2 nM                          | 22.2 nM    | [7]             |
| ΡΙ3Κα        | Off-Target | >10,000 nM<br>(>1500-fold vs δ) | >10,000 nM | [4][7]          |
| РІЗКβ        | Off-Target | >10,000 nM<br>(>1500-fold vs δ) | >10,000 nM | [4][7]          |
| РІЗКу        | Off-Target | 1400 nM (~225-<br>fold vs δ)    | -          | [4][7]          |
| CK1ε         | On-Target  | -                               | 6.0 μΜ     | [7]             |
| Mutated ABL1 | Off-Target | -                               | -          | [1][14][15][16] |

Note: The specific ABL1 mutation inhibited by Umbralisib is not consistently specified in the literature.

## **Troubleshooting Guide: Mitigating Off-Target Effects**

Once off-target effects are identified, several strategies can be employed to minimize their impact on your experimental outcomes.

#### Strategy 1: Dose Optimization

- Rationale: Using the lowest effective concentration of Umbralisib that still engages the ontargets (PI3Kδ and CK1ε) can help to minimize off-target effects, which often require higher concentrations.
- Approach:



- Perform a detailed dose-response curve for both on-target and off-target effects.
- Select a concentration that provides maximal on-target inhibition with minimal off-target activity.

#### Strategy 2: Use of More Selective Compounds

- Rationale: Comparing the phenotype induced by Umbralisib with that of a more selective PI3Kδ inhibitor can help to dissect the contribution of each target to the observed effect.
- Approach:
  - Use a highly selective PI3Kδ inhibitor as a control to determine the effects solely attributable to PI3Kδ inhibition.
  - If a specific off-target is identified, use a selective inhibitor for that kinase to see if it recapitulates the unexpected phenotype.

#### Strategy 3: Genetic Approaches

- Rationale: Genetic knockdown or knockout of the intended or off-target kinases can provide definitive evidence for their role in the observed phenotype.
- Approach:
  - Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the on-target (PI3Kδ or CK1ε) or a suspected off-target kinase.
  - If the phenotype is lost upon knockdown of the on-target, it confirms an on-target effect.
  - If the phenotype is lost upon knockdown of the off-target, it confirms the involvement of that off-target.

#### Strategy 4: Management of Common Adverse Events (Translational Research Context)

For researchers working in a translational setting, understanding the clinical management of Umbralisib's adverse events can provide insights into mitigating toxicity in preclinical models.







- Diarrhea/Colitis: In a clinical setting, management involves dose interruption, reduction, or discontinuation, along with supportive care[22][23][24].
- Neutropenia: Monitoring blood counts and using dose modifications are key management strategies[23][24].
- Hepatotoxicity (Transaminase Elevation): Regular monitoring of liver function and dose adjustments are recommended[15].

## **Visualizations**





Click to download full resolution via product page

Caption: Umbralisib's inhibition of the PI3K $\delta$  signaling pathway.





Click to download full resolution via product page

Caption: Umbralisib's inhibition of the CK1ɛ signaling pathway.



Click to download full resolution via product page



Caption: Experimental workflow for identifying and mitigating off-target effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Umbralisib | C31H24F3N5O3 | CID 72950888 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. UMBRALISIB IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKAEMIA OR MANTLE CELL LYMPHOMA: A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Umbralisib Wikipedia [en.wikipedia.org]
- 10. The evidence to date on umbralisib for the treatment of refractory marginal zone lymphoma and follicular lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FDA Evaluating Possible Serious Risks From Umbralisib PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Umbralisib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]







- 17. FDA Withdraws Approval for Umbralisib (Ukoniq) Due to Safety Concerns | Medication Safety Resources [ihs.gov]
- 18. researchgate.net [researchgate.net]
- 19. onclive.com [onclive.com]
- 20. FDA withdraws lymphoma drug approval after investigation | MDedge [mdedge.com]
- 21. targetedonc.com [targetedonc.com]
- 22. biospace.com [biospace.com]
- 23. Ukoniq (Umbralisib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. fda.gov [fda.gov]
- To cite this document: BenchChem. [Identifying and mitigating off-target effects of Umbralisib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800555#identifying-and-mitigating-off-target-effects-of-umbralisib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com